2,4,5-Trifluoro-3-methoxybenzoic acid

Catalog No.
S1489163
CAS No.
112811-65-1
M.F
C8H5F3O3
M. Wt
206.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trifluoro-3-methoxybenzoic acid

CAS Number

112811-65-1

Product Name

2,4,5-Trifluoro-3-methoxybenzoic acid

IUPAC Name

2,4,5-trifluoro-3-methoxybenzoic acid

Molecular Formula

C8H5F3O3

Molecular Weight

206.12 g/mol

InChI

InChI=1S/C8H5F3O3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H,12,13)

InChI Key

YVJHZWWMKFQKDC-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1F)F)C(=O)O)F

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)O)F

Synthesis and Characterization:

One study [] describes the synthesis of 2,4,5-trifluoro-3-methoxybenzoic acid through a multi-step process involving the nitration of 3-methoxybenzoic acid, followed by subsequent fluorination and deprotection steps. The final product was characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis [].

Potential Applications:

While dedicated research exploring the specific applications of 2,4,5-trifluoro-3-methoxybenzoic acid is scarce, its structural features suggest potential avenues for further investigation.

  • Pharmaceutical Research: The presence of a carboxylic acid group and a trifluoromethyl moiety might hold promise for exploring its potential as a building block in drug discovery or as a functional group in pharmaceuticals due to their frequent presence in various drugs [, ].
  • Material Science: The combination of electron-withdrawing fluorine atoms and a methoxy group could potentially influence the material properties of polymers or other materials if incorporated into their structures [].
  • Organic Synthesis: The molecule's functional groups might be valuable starting materials or intermediates in various organic syntheses, allowing for the creation of more complex molecules with desired properties [].

Future Research:

Given the limited research on the specific applications of 2,4,5-trifluoro-3-methoxybenzoic acid, further investigations are necessary to explore its potential in various scientific fields. These could include:

  • Biological studies: Evaluating its potential interactions with biological systems, such as enzyme inhibition or receptor binding.
  • Material characterization: Investigating its physical and chemical properties when incorporated into different materials.
  • Computational modeling: Utilizing computational tools to predict its potential interactions with other molecules or materials.

2,4,5-Trifluoro-3-methoxybenzoic acid is a fluorinated aromatic compound characterized by the molecular formula C8H5F3O3 and a molecular weight of 206.12 g/mol. This compound features three fluorine atoms and a methoxy group attached to a benzoic acid structure, which significantly influences its chemical properties and reactivity. Its unique structure contributes to its applications in various fields, including chemistry, biology, and medicine .

  • Substitution Reactions: The presence of electron-withdrawing fluorine atoms allows for nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction processes under specific conditions.
  • Complex Formation: It readily forms complexes with organotin (IV) compounds.

Common reagents used in reactions involving this compound include strong bases, oxidizing agents, and reducing agents. The reaction conditions often require controlled temperatures and specific solvents .

The biological activity of 2,4,5-Trifluoro-3-methoxybenzoic acid is significant in enzyme interactions and metabolic pathways. Its fluorinated structure enhances binding affinity to molecular targets such as enzymes and receptors. This compound has been studied for its potential antimicrobial properties and its role as an intermediate in pharmaceutical synthesis .

Several methods exist for synthesizing 2,4,5-Trifluoro-3-methoxybenzoic acid:

  • Substitution Reactions: Traditional methods involve substituting hydrogen atoms on the benzene ring with fluorine atoms and a methoxy group using appropriate chemical reagents.
  • Defluorination Methoxylation: A more recent method utilizes tetrafluorophthalic acid in a mixed alkali system (calcium hydroxide and sodium hydroxide) followed by reaction with tributylamine in xylene or toluene. This method is noted for its mild reaction conditions and reduced side reactions compared to older methods .

The applications of 2,4,5-Trifluoro-3-methoxybenzoic acid are diverse:

  • Chemistry: It serves as a precursor for synthesizing complex organic molecules, including quinolone derivatives.
  • Biology: Used in studies of enzyme interactions and metabolic pathways.
  • Medicine: Functions as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial properties.
  • Industry: Employed in producing specialty chemicals and materials with specific properties .

Interaction studies indicate that 2,4,5-Trifluoro-3-methoxybenzoic acid can modulate various biochemical pathways due to its ability to bind effectively to molecular targets. The fluorine atoms enhance its specificity and affinity towards these targets, making it valuable for research into enzyme mechanisms and drug development .

2,4,5-Trifluoro-3-methoxybenzoic acid can be compared with other fluorinated benzoic acids:

Compound NameMolecular FormulaUnique Features
2,4,5-Trifluorobenzoic acidC7H3F3O2Lacks the methoxy group
3-Methoxybenzoic acidC8H10O3Contains no fluorine atoms
2,3,4,5-Tetrafluorobenzoic acidC7H2F4O2Contains four fluorine atoms

The unique combination of three fluorine atoms and a methoxy group in 2,4,5-Trifluoro-3-methoxybenzoic acid imparts distinct chemical and physical properties that differentiate it from these similar compounds. This uniqueness enhances its utility in specialized applications across various scientific disciplines .

Density Functional Theory calculations have provided comprehensive insights into the electronic structure and reactivity of 2,4,5-trifluoro-3-methoxybenzoic acid (molecular formula C₈H₅F₃O₃) [1]. The molecule exhibits a molecular weight of 206.12 g/mol and demonstrates significant electronic modifications due to the presence of three fluorine atoms at positions 2, 4, and 5, combined with a methoxy group at position 3 [1].

Electronic Structure Analysis

The optimized geometry calculations using the B3LYP functional with 6-311++G(d,p) basis set revealed that the total energy of 2,4,5-trifluoro-3-methoxybenzoic acid is -833.276940748 Hartrees [1]. The molecular structure demonstrates considerable deviation from the regular benzene ring geometry due to the influence of substituent groups [1]. The bond lengths C4–C3, C3-C2, C1–C2, and C5–C4 at substitution positions were calculated as 1.397, 1.398, 1.393, and 1.392 Å respectively, showing slight imbalance in the ring system [1].

The bond angles C6–C1–C2, C3–C2–C1, C4–C3–C2, C5–C4–C3, and C6–C5–C4 were determined as 117.69°, 123.44°, 116.89°, 120.82°, and 120.92° respectively [1]. These values deviate significantly from the regular 120° angles typical of benzene, indicating substantial electronic repulsion between the carboxyl group, methoxy groups, fluorine atoms, and the aromatic ring system [1].

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital Analysis

The frontier molecular orbital analysis revealed crucial information about the electronic properties and chemical reactivity of the compound [1]. The energy gap between the Lowest Unoccupied Molecular Orbital and Highest Occupied Molecular Orbital is 5.417 eV, which indicates significant charge transfer interactions within the molecule [1]. The Highest Occupied Molecular Orbital is predominantly localized over the three fluorine atoms, while the Lowest Unoccupied Molecular Orbital is concentrated over the carboxyl functional group [1].

This orbital distribution suggests that electron density transfer occurs from the fluorine atoms (F11, F17, and F18) to the carboxyl group and the aromatic ring system during electronic transitions [1]. Such charge transfer characteristics are fundamental for understanding the molecule's reactivity patterns and potential applications in various chemical processes [1].

Natural Bond Orbital Analysis

Natural Bond Orbital calculations provided detailed insights into the intramolecular interactions and electron delocalization within 2,4,5-trifluoro-3-methoxybenzoic acid [1]. The analysis revealed strong n-π conjugation between lone pair electrons on oxygen and fluorine atoms with the π system of the benzene ring [1].

Donor OrbitalAcceptor OrbitalStabilization Energy (kJ mol⁻¹)Interaction Type
n₂(O8)σ*(C1–C7)15.40n-σ conjugation
n₂(O9)π*(C7–O8)36.06n-π conjugation
n₂(O12)σ*(C3–C4)6.53n-σ conjugation
n₃(F11)π*(C2–C1)17.22n-π conjugation
n₃(F17)π*(C4–C3)18.95n-π conjugation
n₃(F18)π*(C6–C5)18.14n-π conjugation

The most significant interaction observed was π(C3–C4) to π(C5–C6) with a stabilization energy of 244.76 kJ mol⁻¹ [1]. This exceptionally high interaction energy suggests enhanced bioactivity potential around the aromatic ring system and contributes significantly to the overall molecular stability [1].

Vibrational Spectroscopy and Spectral Assignments for Conformational Analysis

Vibrational spectroscopy investigations of 2,4,5-trifluoro-3-methoxybenzoic acid have been conducted using both Fourier Transform Infrared and Fourier Transform Raman techniques, providing comprehensive conformational analysis through detailed spectral assignments [1] [10]. The molecule possesses 51 vibrational modes corresponding to its 19 atoms and C₁ point group symmetry [1].

Fourier Transform Infrared and Fourier Transform Raman Spectral Analysis

The experimental vibrational spectra were recorded in the regions 4000-400 cm⁻¹ for Fourier Transform Infrared and 4000-50 cm⁻¹ for Fourier Transform Raman spectroscopy [1]. Theoretical calculations using the B3LYP-6-311++G(d,p) method provided scaled vibrational frequencies with a scaling factor of 0.9613 to achieve optimal agreement with experimental observations [1].

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)AssignmentTotal Energy Distribution (%)
FTIRFT-RamanScaled
O-H stretching3452-3621νOH99
C-H stretching308730873092νCH97
CH₃ in-plane stretching295529583030CH₃ ips95
CH₃ symmetric stretching285028862990CH₃ ss94
C=O stretching1703-1744νC=O89
C-C stretching161916221567νCC85
C-F stretching1281-1266νCF72
C-O stretching110911161065νCO77

Carboxyl Group Vibrational Characteristics

The carboxyl group exhibits characteristic vibrational patterns that provide insights into hydrogen bonding interactions [1]. The C=O stretching vibration appears at 1703 cm⁻¹ in the Fourier Transform Infrared spectrum and at the calculated frequency of 1744 cm⁻¹ [1]. The O-H stretching vibration is observed at 3452 cm⁻¹, indicating the presence of hydrogen bonding interactions that cause band broadening and frequency shifts compared to isolated molecules [1].

The in-plane O-H bending vibration occurs at 1279 cm⁻¹ in the Raman spectrum, while C-O stretching modes are identified at frequencies around 1169 cm⁻¹ [1]. These vibrational characteristics confirm the presence of intermolecular hydrogen bonding networks that influence the molecular conformation and stability [1].

Methoxy Group Vibrational Assignments

The methoxy substituent demonstrates nine fundamental vibrational modes including symmetric and antisymmetric stretching, in-plane and out-of-plane bending, and rocking motions [1]. The CH₃ antisymmetric stretching appears at 2955 cm⁻¹ experimentally and 3030 cm⁻¹ theoretically, while symmetric stretching occurs at 2850 cm⁻¹ and 2990 cm⁻¹ respectively [1].

CH₃ deformation vibrations are observed in the regions 1390-1370 cm⁻¹ for symmetric modes and 1465-1440 cm⁻¹ for antisymmetric modes [1]. The in-plane CH₃ bending vibration appears at 1418 cm⁻¹, while symmetric bending modes are identified at 1350 and 1355 cm⁻¹ [1].

Carbon-Fluorine Vibrational Analysis

The C-F stretching vibrations are particularly sensitive to neighboring atom effects and appear in the frequency range 1360-1000 cm⁻¹ [1]. Three distinct C-F stretching modes are observed at 1281, 1250, and 1189 cm⁻¹ in the Fourier Transform Infrared spectrum, with a corresponding Raman band at 1250 cm⁻¹ [1]. These assignments are confirmed by Total Energy Distribution calculations showing 72% contribution to the respective vibrational modes [1].

The multiple C-F stretching frequencies reflect the different electronic environments of the three fluorine atoms due to their proximity to various substituents on the aromatic ring [1]. Out-of-plane and in-plane C-F bending modes appear at lower frequencies and contribute to the overall conformational flexibility of the molecule [1].

Nonlinear Optical Property Predictions via Hyperpolarizability Calculations

The nonlinear optical properties of 2,4,5-trifluoro-3-methoxybenzoic acid have been investigated through comprehensive hyperpolarizability calculations using finite-field approaches within the Density Functional Theory framework [1]. These calculations provide essential information for evaluating the compound's potential applications in nonlinear optical technologies [1].

First Hyperpolarizability Calculations

The first hyperpolarizability tensor was calculated using the finite-field approach, where the hyperpolarizability components are derived from Taylor series expansion coefficients of energy in external electric fields [1]. The calculations employed the B3LYP functional with 6-311++G(d,p) basis set to ensure accurate predictions of nonlinear optical responses [1].

Hyperpolarizability ComponentValue (atomic units)Dipole Moment ComponentValue (Debye)
βₓₓₓ-108.4396542μₓ-3.9891
βₓₓᵧ-82.0431771μᵧ-2.2532
βₓᵧᵧ-136.6689111μᵧ-0.6493
βᵧᵧᵧ-188.7373207
βₓₓᵧ-9.909462
βₓᵧᵧ1.3497206

The total first hyperpolarizability (β₀) was calculated as 3.245×10⁻³⁰ cm⁵ esu⁻¹, which represents a significant enhancement compared to reference compounds [1]. The total dipole moment was determined as 4.6834 Debye, indicating substantial molecular polarity that contributes to the nonlinear optical response [1].

Polarizability Analysis

The polarizability tensor components provide fundamental information about the linear optical response of the molecule [1]. The average polarizability (α₀) was calculated as 15.591 ų, while the anisotropic polarizability (Δα) reached 35.596 ų [1].

Polarizability ComponentValue (atomic units)
αₓₓ133.3372535
αₓᵧ10.8829526
αᵧᵧ121.3333575
αₓᵧ-9.9575474
αᵧᵧ-2.7518548
αᵧᵧ61.2857676

The large anisotropic polarizability indicates significant directional dependence in the optical response, which is crucial for applications requiring orientation-dependent nonlinear optical effects [1].

Comparative Nonlinear Optical Performance

When compared to standard reference compounds such as urea, 2,4,5-trifluoro-3-methoxybenzoic acid demonstrates superior nonlinear optical properties [1]. The first hyperpolarizability is 8.7 times larger than urea, while the dipole moment is 3.4 times greater [1]. These enhancements are attributed to the electron-withdrawing effects of fluorine atoms and the electron-donating characteristics of the methoxy group, which create favorable charge transfer conditions [1].

The combination of fluorine substituents and methoxy functionality establishes an effective donor-acceptor system that facilitates intramolecular charge transfer processes essential for nonlinear optical applications [1]. The calculated hyperpolarizability values suggest that this compound represents a promising candidate for nonlinear optical material development [1].

Electronic Structure Contributions to Nonlinear Optical Properties

The nonlinear optical response originates from the electronic structure characteristics revealed by the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital analysis [1]. The 5.417 eV energy gap provides an optimal balance between transparency in the visible region and sufficient electronic polarizability for nonlinear optical effects [1].

The charge transfer from fluorine atoms to the carboxyl group during electronic excitation creates the asymmetric charge distribution necessary for second-order nonlinear optical phenomena [1]. This charge transfer mechanism, combined with the extended π-conjugation system and strong donor-acceptor interactions, contributes to the enhanced hyperpolarizability values observed in the calculations [1].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Methoxy-2,4,5-trifluorobenzoic acid
2,4,5-trifluoro-3-methoxybenzoic acid

Dates

Modify: 2023-08-15

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